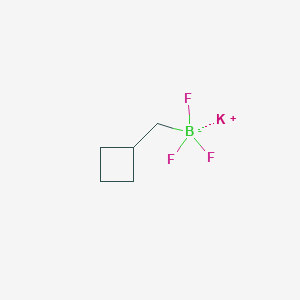

Potassium cyclobutylmethyltrifluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium cyclobutylmethyltrifluoroborate is a chemical compound with the molecular formula C5H9BF3K and a molecular weight of 176.03 . It belongs to the category of organoborons and trifluoroborate salts . The product number is P10435 and the CAS number is 2135480-21-4 .

Molecular Structure Analysis

The molecular structure of potassium cyclobutylmethyltrifluoroborate is represented by the formula C5H9BF3K. The molecular weight is 176.03.Physical And Chemical Properties Analysis

Potassium cyclobutylmethyltrifluoroborate is a member of the group 1 of alkali cations, similar to other members of the alkali metals family, it is highly reactive . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Suzuki-Miyaura Cross-Coupling Reactions

Potassium cyclobutylmethyltrifluoroborate may be used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Carbon-Carbon Bond Formation

This compound could facilitate various carbon-carbon bond-forming processes due to the reactivity patterns of organotrifluoroborates .

Precursors for Difluoroboranes

Organotrifluoroborates, including Potassium cyclobutylmethyltrifluoroborate, can serve as precursors for difluoroboranes, which have applications in material science and catalysis .

Functionalization of Biomolecules

Potassium cyclobutylmethyltrifluoroborate might be used to functionalize biomolecules, allowing them to be radiolabeled with aqueous 18F fluoride for medical imaging purposes .

Multicomponent Reactions

The compound could be involved in multicomponent reactions such as the Petasis borono-Mannich reaction, which is used for the enantioselective synthesis of α-amino esters .

Fluorescent Probes Development

While not directly mentioned, organotrifluoroborates’ characteristics suggest that Potassium cyclobutylmethyltrifluoroborate could potentially be used in the development of fluorescent probes for chemical biology research .

Safety and Hazards

Potassium cyclobutylmethyltrifluoroborate is identified as a laboratory chemical and is used in the manufacture of chemical compounds . It is classified under the 29 CFR 1910 (OSHA HCS) for hazards identification . More specific safety and hazard information was not found in the search results.

Relevant Papers The paper “Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers” discusses the emergence of potassium organotrifluoroborates as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . Another paper “The Potassium Cycle and Its Relationship to Recommendation Development” discusses the importance of understanding how nutrients cycle within timespans relevant to management decision-making .

Mecanismo De Acción

Target of Action

Potassium cyclobutylmethyltrifluoroborate is a type of organotrifluoroborate . Organotrifluoroborates have been incorporated into a number of diverse applications since their discovery in 1960 . .

Mode of Action

Organotrifluoroborates, in general, are known to be used as precursors for difluoroboranes . They are also used as intermediates for synthetic pathways .

Biochemical Pathways

Organotrifluoroborates are known to be used in various synthetic pathways .

Result of Action

Organotrifluoroborates are known to be used in various applications, suggesting they may have diverse effects depending on the specific context .

Action Environment

The stability of organotrifluoroborates in general is known to be favorable, as they are stable to air and moisture .

Propiedades

IUPAC Name |

potassium;cyclobutylmethyl(trifluoro)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BF3.K/c7-6(8,9)4-5-2-1-3-5;/h5H,1-4H2;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVANUKYRAMQEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC1CCC1)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BF3K |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2135480-21-4 |

Source

|

| Record name | potassium (cyclobutylmethyl)trifluoroboranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B2951992.png)

![2-(4-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2951998.png)

![N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2952006.png)

![1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2952008.png)

![Ethyl 3-[(1-phenylethyl)amino]propanoate](/img/structure/B2952012.png)